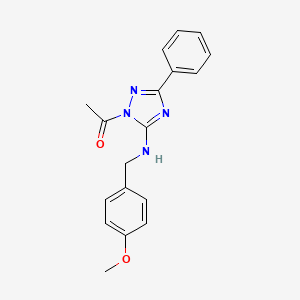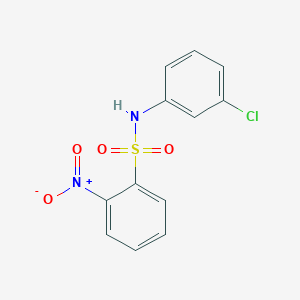![molecular formula C13H8IN3O B5871139 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPyOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network and ultimately cell death.
Biochemical and Physiological Effects:
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have significant effects on cell proliferation and apoptosis. In vitro studies have demonstrated that 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to induce apoptosis in these cells. In addition, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility. It can be used in a variety of applications, including as a fluorescent probe, a drug candidate, and a building block for MOFs. However, one limitation is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of new MOFs using 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its potential applications in other fields, such as materials science and biochemistry.
Métodos De Síntesis
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a multistep process that involves the reaction of 2-bromo-5-(2-iodophenyl)pyridine with N-tert-butyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, followed by the reaction with hydrazine hydrate and acetic acid. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have anti-tumor activity and can be used as a potential drug candidate for the treatment of cancer. In biochemistry, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a fluorescent probe to study protein-protein interactions. In materials science, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used to synthesize metal-organic frameworks (MOFs) with tunable properties.
Propiedades
IUPAC Name |
5-(2-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMIQTZFJZJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)



![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)

![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
